1-Chloro-3-methylpentane

Vue d'ensemble

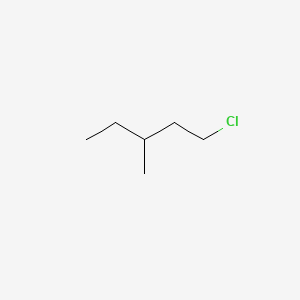

Description

1-Chloro-3-methylpentane is an organic compound with the molecular formula C6H13Cl. It is a chlorinated derivative of 3-methylpentane, where a chlorine atom is substituted at the first carbon of the pentane chain. This compound is part of the alkyl halides family and is used in various chemical reactions and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Chloro-3-methylpentane can be synthesized through the chlorination of 3-methylpentane. This reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction proceeds as follows: [ \text{C6H14} + \text{Cl2} \rightarrow \text{C6H13Cl} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow reactors where 3-methylpentane is exposed to chlorine gas under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloro-3-methylpentane undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions (SN1 and SN2): These reactions involve the replacement of the chlorine atom with a nucleophile. For example, reacting with sodium iodide (NaI) in acetone yields 1-iodo-3-methylpentane.

Elimination Reactions (E1 and E2): These reactions result in the formation of alkenes. For instance, treating this compound with a strong base like potassium tert-butoxide (KOtBu) can produce 3-methyl-1-pentene.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium iodide (NaI) in acetone.

Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.

Major Products Formed:

Nucleophilic Substitution: 1-iodo-3-methylpentane.

Elimination: 3-methyl-1-pentene.

Applications De Recherche Scientifique

Synthesis and Reactivity

1-Chloro-3-methylpentane can be synthesized through the chlorination of 3-methylpentane, typically via free radical mechanisms. This process results in multiple isomers, with this compound being one of the products. The chlorination reaction can be represented as follows:The selectivity of this reaction can vary based on conditions such as temperature and concentration of reactants, which are critical for optimizing yields.

Applications in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its applications include:

- Grignard Reagent Formation : It can be used to prepare Grignard reagents, which are crucial for forming carbon-carbon bonds in organic synthesis. For example, reacting it with magnesium can yield chloro(1-ethyl-1-methylpropyl)magnesium, facilitating further reactions like the Kumada–Tamao–Corriu coupling reaction .

- Nucleophilic Substitution Reactions : The compound can participate in nucleophilic substitution reactions (SN2), where it reacts with nucleophiles to form various products. This property is utilized in synthesizing other organic compounds and functional groups .

Case Study 1: Synthesis of Alcohols

In a study focusing on the conversion of alkyl halides to alcohols, researchers demonstrated that this compound could effectively react with sodium hydroxide in an SN2 reaction to produce 3-methylpentanol. The reaction conditions were optimized for maximum yield, showcasing the utility of this compound in alcohol synthesis.

Case Study 2: Polymerization Processes

Another application involves using this compound as a chain transfer agent in radical polymerization processes. By controlling the molecular weight of polymers produced, this compound aids in tailoring polymer properties for specific applications in materials science.

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicological profile of this compound. It is classified as a flammable liquid with potential irritant effects on skin and eyes . Safety measures must be implemented during handling to mitigate risks associated with exposure.

Mécanisme D'action

The mechanism of action of 1-chloro-3-methylpentane in chemical reactions primarily involves the cleavage of the carbon-chlorine bond. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the chlorine atom is removed along with a hydrogen atom to form a double bond. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

1-Chloro-3-methylpentane can be compared with other similar compounds such as:

- 1-Chloro-2-methylpentane

- 1-Chloro-4-methylpentane

- 1-Chloro-3-methylbutane

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. The position of the chlorine atom and the methyl group on the pentane chain affects the compound’s chemical behavior and its applications in various fields.

Activité Biologique

1-Chloro-3-methylpentane, with the molecular formula , is an aliphatic compound that belongs to the class of alkyl halides. Its structure consists of a pentane chain with a chlorine atom and a methyl group attached to the third carbon. This compound is primarily studied for its chemical reactivity and potential biological effects, particularly in the context of toxicity and pharmacological activity.

- Molecular Weight : 120.620 g/mol

- CAS Number : 918-84-3

- IUPAC Name : 3-Chloro-3-methylpentane

- SMILES Notation : CCC(C)(Cl)CC

Biological Activity Overview

The biological activity of this compound can be analyzed through various lenses, including its toxicity, potential therapeutic applications, and environmental impact.

Toxicity

This compound exhibits significant toxicity, particularly in acute exposure scenarios. Toxicological assessments indicate that it can cause irritation to the skin and eyes and may have harmful effects on the respiratory system. The compound is classified under hazardous materials due to its flammable nature and potential health risks.

| Toxicity Parameter | Value | Reference |

|---|---|---|

| Eye Irritation | Category 2 | |

| Skin Irritation | Category 2 | |

| STOT SE | Category 3 |

Pharmacological Studies

Research into the pharmacological applications of this compound has been limited. However, its role as a reactant in organic synthesis has been explored. For instance, it can be utilized in the preparation of Grignard reagents, which are critical in various organic reactions including coupling reactions such as the Kumada–Tamao–Corriu reaction .

Case Study 1: Acute Toxicity Assessment

A study conducted by the American Industrial Hygiene Association focused on determining the acute toxicity levels of various chlorinated hydrocarbons, including this compound. The findings indicated that exposure could lead to symptoms such as dizziness, headaches, and respiratory distress. The study provided a framework for establishing exposure limits to mitigate health risks associated with this compound .

Case Study 2: Environmental Impact

Research published in environmental chemistry journals has examined the persistence of chlorinated compounds in aquatic environments. The degradation pathways of this compound were analyzed, revealing that it undergoes photodegradation under UV light but can accumulate in sediments due to its hydrophobic nature. This accumulation poses risks to aquatic life and necessitates further investigation into its ecological effects .

Propriétés

IUPAC Name |

1-chloro-3-methylpentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl/c1-3-6(2)4-5-7/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLWLQUJUTWEJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70977553 | |

| Record name | 1-Chloro-3-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62016-93-7 | |

| Record name | 1-Chloro-3-methylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062016937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.